molecular formula C3H3BBr2F3K B13833449 Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide

Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide

Cat. No.: B13833449
M. Wt: 305.77 g/mol
InChI Key: IUXJEXQJWSDYEK-UHFFFAOYSA-N
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Description

Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of bromine and trifluoroborate groups in its structure makes it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide typically involves the reaction of 2,3-dibromopropene with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is often heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium isopropenyltrifluoroborate
  • Potassium trifluoro(prop-1-yn-1-yl)boranuide
  • Potassium phenyltrifluoroborate

Uniqueness

Potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide is unique due to the presence of both bromine and trifluoroborate groups in its structure. This combination provides distinct reactivity and stability, making it a valuable reagent in synthetic organic chemistry. Its ability to undergo various types of reactions under mild conditions further enhances its utility in research and industrial applications.

Properties

IUPAC Name

potassium;2,3-dibromoprop-1-enyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BBr2F3.K/c5-2-3(6)1-4(7,8)9;/h1H,2H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXJEXQJWSDYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(CBr)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BBr2F3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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